![molecular formula C13H17FN2O B2862261 N-cyano-4-fluoro-N-[3-(propan-2-yloxy)propyl]aniline CAS No. 1808907-59-6](/img/structure/B2862261.png)
N-cyano-4-fluoro-N-[3-(propan-2-yloxy)propyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyano-4-fluoro-N-[3-(propan-2-yloxy)propyl]aniline: is an organic compound characterized by the presence of a cyano group, a fluoro substituent, and a propan-2-yloxy group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyano-4-fluoro-N-[3-(propan-2-yloxy)propyl]aniline typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a fluoroaniline derivative reacts with a cyano-containing reagent under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are critical in industrial settings.
Chemical Reactions Analysis
Types of Reactions: N-cyano-4-fluoro-N-[3-(propan-2-yloxy)propyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the cyano group to an amine.
Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed:
Oxidation: Oxidized derivatives with modified functional groups
Reduction: Amines and other reduced forms
Substitution: Substituted aniline derivatives
Scientific Research Applications
Chemistry: In chemistry, N-cyano-4-fluoro-N-[3-(propan-2-yloxy)propyl]aniline is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of fluoro and cyano groups on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the fluoro group often enhances the bioavailability and metabolic stability of drug candidates.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-cyano-4-fluoro-N-[3-(propan-2-yloxy)propyl]aniline involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The fluoro group can enhance binding affinity to biological targets, while the propan-2-yloxy group can modulate the compound’s solubility and membrane permeability. These combined effects contribute to the compound’s overall activity and efficacy in various applications.
Comparison with Similar Compounds
4-fluoroaniline: Similar structure but lacks the cyano and propan-2-yloxy groups.
N-cyanoaniline: Contains the cyano group but lacks the fluoro and propan-2-yloxy groups.
N-[3-(propan-2-yloxy)propyl]aniline: Contains the propan-2-yloxy group but lacks the cyano and fluoro groups.
Uniqueness: N-cyano-4-fluoro-N-[3-(propan-2-yloxy)propyl]aniline is unique due to the combination of its functional groups. The presence of the cyano, fluoro, and propan-2-yloxy groups imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its unique structure allows for specific interactions in chemical reactions and biological systems, setting it apart from similar compounds.
Properties
IUPAC Name |
(4-fluorophenyl)-(3-propan-2-yloxypropyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-11(2)17-9-3-8-16(10-15)13-6-4-12(14)5-7-13/h4-7,11H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPCJDKJUFOVEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN(C#N)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
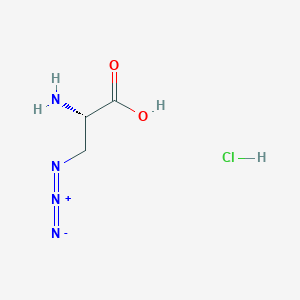
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2862181.png)
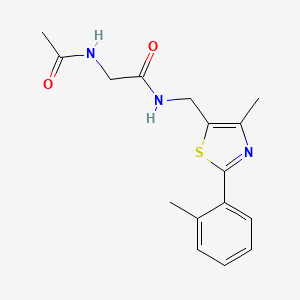
![N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methyl-3-nitrobenzamide](/img/structure/B2862184.png)
![3-(benzenesulfonyl)-N-[(1-hydroxycyclopentyl)methyl]propanamide](/img/structure/B2862185.png)
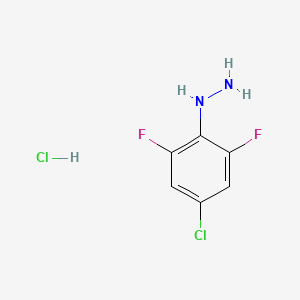
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2862192.png)
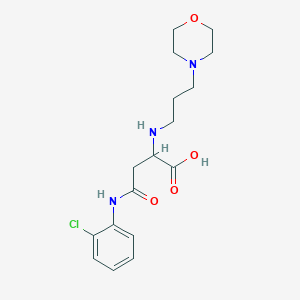
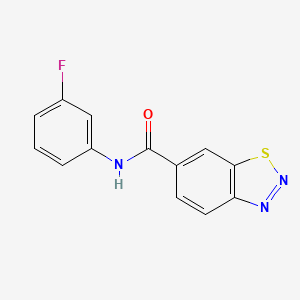
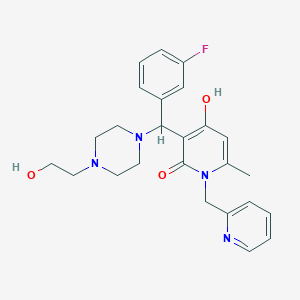
![2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B2862196.png)
![2-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2862198.png)
![N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2862200.png)
![5-(1,3-benzodioxol-5-yl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2862201.png)
